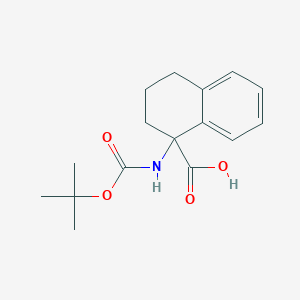

1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a tetrahydronaphthalene ring system. This compound is significant in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of deprotection under mild acidic conditions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the following steps:

Formation of the Tetrahydronaphthalene Ring: The tetrahydronaphthalene ring can be synthesized through hydrogenation of naphthalene or its derivatives.

Introduction of the Carboxylic Acid Group: This can be achieved through various methods such as Friedel-Crafts acylation followed by oxidation.

Boc Protection of the Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistency and scalability.

化学反应分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary amine protector. Deprotection occurs under acidic conditions to yield the free amine.

Mechanistic Insight :

Protonation of the Boc carbamate oxygen initiates cleavage, releasing CO2 and tert-butanol, leaving the free amine .

Coupling Reactions

The carboxylic acid moiety participates in amide bond formation, enabling peptide synthesis or derivatization.

Example :RCO2H+BocNHOHDCCRCO2NHBocFeBIPF2NHBoc CH R CO2HFeBIPF2 catalysis enables stereocontrolled 1,3-nitrogen migration for α-amino acid synthesis .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, critical in medicinal chemistry.

| Conditions | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Anhydrous DMF, 50°C | Lactam derivatives (e.g., chroman amines) | NiCl2(PPh3)2 | 61% | |

| Dynamic kinetic resolution | Enantiopure hydroxyl amino alcohols | RuCl(TsDPEN) | 90% |

Key Finding :

Cyclization under nickel catalysis facilitates regioselective lactam formation .

Esterification

The carboxylic acid reacts with alcohols (e.g., MeOH) under Steglich conditions:RCO2H+R OHDCC DMAPRCO2R Yields: 80–95% (varies with alcohol nucleophilicity) .

Decarboxylation

Electrochemical decarboxylation enables C–C bond formation:RCO2HElectrochemical cellRH+CO2Selectivity: Dependent on electrode material and solvent .

Stereochemical Control

Chiral FeBIPF2 catalysts induce high enantioselectivity (up to 98% ee) during 1,3-nitrogen migrations.

| Substrate | Catalyst Loading | Temperature | ee | Reference |

|---|---|---|---|---|

| Para-cyanophenyl derivative | 2 mol% | –50°C | 96% | |

| 4-Fluorophenyl derivative | 5 mol% | –30°C | 88% |

Optimized Protocol :

Stability and Storage

科学研究应用

1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is used in several scientific research applications:

Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.

作用机制

The mechanism of action of 1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.

相似化合物的比较

- 1-(Boc-amino)-cyclopropanecarboxylic acid

- 1-(Boc-amino)-2,2-dimethylpropanoic acid

Comparison: 1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to its tetrahydronaphthalene ring, which provides additional steric bulk and rigidity compared to simpler aliphatic or cyclopropane derivatives. This can influence the compound’s reactivity and the properties of peptides synthesized using it.

生物活性

1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS No. 898404-93-8) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activities, including enzyme inhibition capabilities, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.34 g/mol

- Purity : ≥98%

- Boiling Point : 466.6 ± 44.0 °C at 760 mmHg

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant activity as aminopeptidase inhibitors. This class of enzymes plays a crucial role in protein digestion and metabolism. The inhibition of aminopeptidases can lead to various therapeutic effects, including anti-inflammatory and anti-cancer properties .

Antioxidant Activity

The antioxidant potential of derivatives of tetrahydronaphthalene has been explored in several studies. For example, compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative damage. This activity is critical in preventing diseases related to oxidative stress .

Synthesis and Characterization

A notable study detailed the synthesis of this compound through a series of chemical reactions involving naphthalene derivatives. The process included Birch-type reduction followed by epoxidation and subsequent transformations to yield the target compound with high purity .

Structure-Activity Relationships (SAR)

Investigations into SAR have highlighted that modifications on the naphthalene ring can significantly influence biological activity. For instance, the introduction of various substituents can enhance enzyme inhibition or antioxidant properties. Such studies are vital for optimizing compounds for therapeutic use .

Data Table: Biological Activities of Related Compounds

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-naphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(13(18)19)10-6-8-11-7-4-5-9-12(11)16/h4-5,7,9H,6,8,10H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXQUKSKLXESDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。